

AAT-008: Unveiling High Selectivity for the EP4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of **AAT-008**, a potent and selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), against other known EP4 antagonists. The data presented herein underscores the selectivity profile of **AAT-008**, offering valuable insights for researchers engaged in inflammation, pain, and immuno-oncology studies.

Unparalleled Selectivity Profile of AAT-008

AAT-008 demonstrates exceptional selectivity for the human EP4 receptor. Experimental data, summarized in the table below, highlights its high affinity for the EP4 receptor and significantly lower affinity for other prostanoid receptor subtypes. This high selectivity minimizes the potential for off-target effects, making **AAT-008** a precise tool for investigating EP4-mediated signaling pathways.

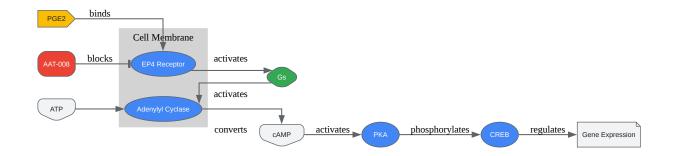


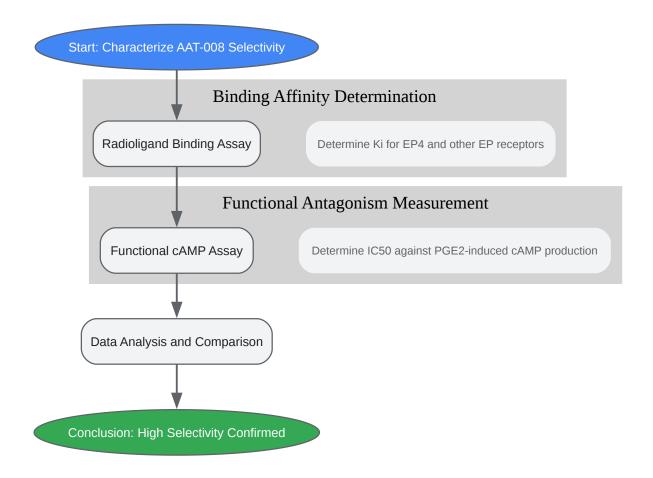
Compound	Alternative Names	Potency (Ki) at human EP4 (nM)	Selectivity against other EP Receptors (IC50 in nM)
EP1			
AAT-008	-	0.97[1]	>20,000
Grapiprant	CJ-023,423, AAT-007, RQ-07	13 ± 4[1]	>10,000
ONO-AE3-208	AE3-208	1.3[1]	3,600
ER-819762	-	- (IC50 = 59 nM)[1]	>10,000

The EP4 Receptor Signaling Cascade

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. **AAT-008**, as a selective antagonist, effectively blocks this pathway by preventing PGE2 from binding to the EP4 receptor.







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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [AAT-008: Unveiling High Selectivity for the EP4 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664279#validating-aat-008-s-selectivity-for-ep4-receptor]

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